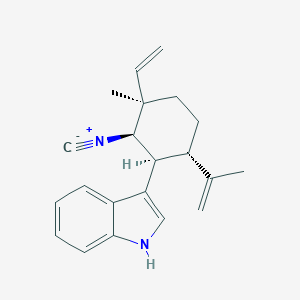
Hapalindole C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hapalindole C is a natural product that belongs to the indole alkaloid family. It was first isolated from the marine cyanobacterium Hapalosiphon sp. in 1992. Hapalindole C has attracted the attention of scientists due to its potential biological activities, including antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of Hapalindole C is not fully understood. However, it is believed that Hapalindole C inhibits the activity of enzymes that are involved in cancer cell growth and viral replication. Furthermore, Hapalindole C has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Hapalindole C has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. Additionally, Hapalindole C has been found to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells. Moreover, Hapalindole C has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hapalindole C has several advantages and limitations for lab experiments. One advantage is that it is a natural product, which makes it more biologically relevant than synthetic compounds. Additionally, Hapalindole C has shown promising results in inhibiting the growth of cancer cells and has exhibited antiviral and antibacterial activities. However, the limitations of Hapalindole C include its complex structure, which makes its synthesis challenging. Moreover, Hapalindole C is not readily available in large quantities, which limits its use in experiments.
Direcciones Futuras
There are several future directions for the research on Hapalindole C. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Additionally, more studies are needed to determine the optimal dosage and administration of Hapalindole C for its potential use as an anticancer, antiviral, and antibacterial agent. Moreover, the development of more efficient synthesis methods for Hapalindole C would enable further research on its biological activities. Lastly, the investigation of the potential side effects and toxicity of Hapalindole C is also necessary to ensure its safety for clinical use.
Métodos De Síntesis
The synthesis of Hapalindole C is a challenging task due to its complex structure. Several approaches have been developed for the synthesis of Hapalindole C, including total synthesis and semi-synthesis. The total synthesis of Hapalindole C involves the construction of the entire molecule from simple starting materials. On the other hand, semi-synthesis involves the modification of a natural product or a simpler precursor to obtain the desired compound. Both approaches have been successful in producing Hapalindole C in sufficient quantities for further research.
Aplicaciones Científicas De Investigación
Hapalindole C has been extensively studied for its potential biological activities. It has shown promising results in inhibiting the growth of cancer cells, such as breast, colon, and lung cancer. Additionally, Hapalindole C has exhibited antiviral activity against the hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Número CAS |
101968-71-2 |
|---|---|
Nombre del producto |
Hapalindole C |
Fórmula molecular |
C21H24N2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
3-[(1S,2R,3R,6S)-3-ethenyl-2-isocyano-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)12-11-15(14(2)3)19(20(21)22-5)17-13-23-18-10-8-7-9-16(17)18/h6-10,13,15,19-20,23H,1-2,11-12H2,3-4H3/t15-,19+,20-,21+/m1/s1 |
Clave InChI |
KGWATBYKCMCFLC-QAJUQPOASA-N |
SMILES isomérico |
CC(=C)[C@H]1CC[C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C |
SMILES |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C |
SMILES canónico |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



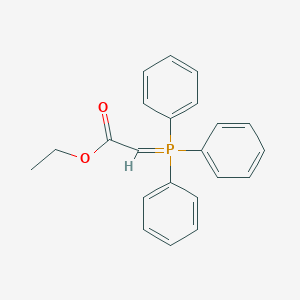

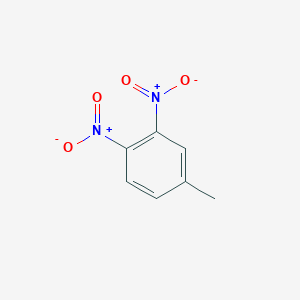
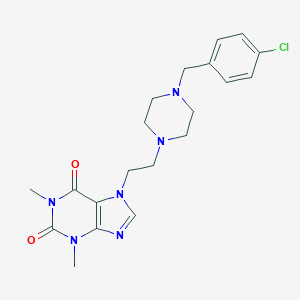
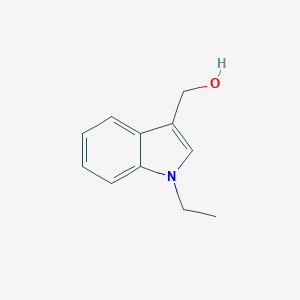
![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)
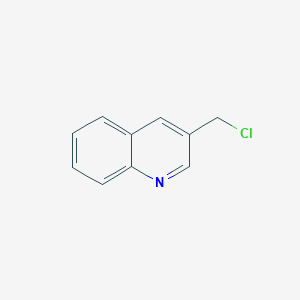

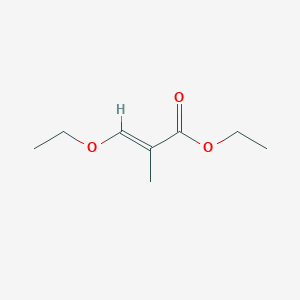

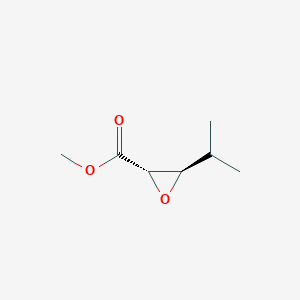
![[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester](/img/structure/B24888.png)

